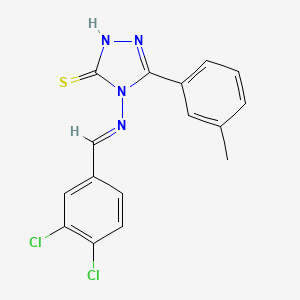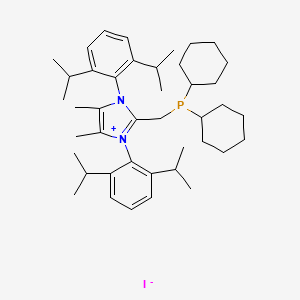
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide is a complex organophosphorus compound It is known for its unique structure, which includes a phosphanyl group and an imidazolium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide typically involves multiple steps. One common method includes the reaction of 1,3-bis(2,6-diisopropylphenyl)-4,5-dimethylimidazolium chloride with dicyclohexylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反応の分析
Types of Reactions
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The phosphanyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Coupling Reactions: It can act as a ligand in transition metal-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Bases: Potassium tert-butoxide, sodium hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Catalysts: Palladium, nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in coupling reactions, the product would typically be a new carbon-carbon bond formed between two organic fragments.
科学的研究の応用
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry:
作用機序
The mechanism by which 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming complexes that can facilitate various chemical reactions. The phosphanyl group donates electron density to the metal center, stabilizing it and enhancing its reactivity .
類似化合物との比較
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
- 2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole
Uniqueness
What sets 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide apart from similar compounds is its imidazolium core, which provides additional stability and unique electronic properties. This makes it particularly effective in catalytic applications where both stability and reactivity are crucial.
特性
分子式 |
C42H64IN2P |
|---|---|
分子量 |
754.8 g/mol |
IUPAC名 |
[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethylimidazol-1-ium-2-yl]methyl-dicyclohexylphosphane;iodide |
InChI |
InChI=1S/C42H64N2P.HI/c1-28(2)36-23-17-24-37(29(3)4)41(36)43-32(9)33(10)44(42-38(30(5)6)25-18-26-39(42)31(7)8)40(43)27-45(34-19-13-11-14-20-34)35-21-15-12-16-22-35;/h17-18,23-26,28-31,34-35H,11-16,19-22,27H2,1-10H3;1H/q+1;/p-1 |
InChIキー |
VWLUMWYDUCQDBT-UHFFFAOYSA-M |
正規SMILES |
CC1=C([N+](=C(N1C2=C(C=CC=C2C(C)C)C(C)C)CP(C3CCCCC3)C4CCCCC4)C5=C(C=CC=C5C(C)C)C(C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

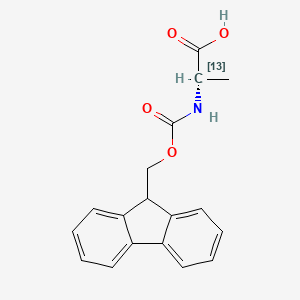
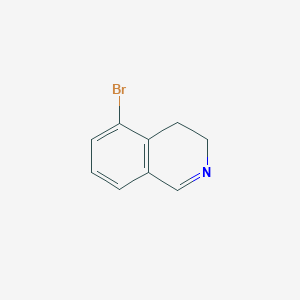
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)
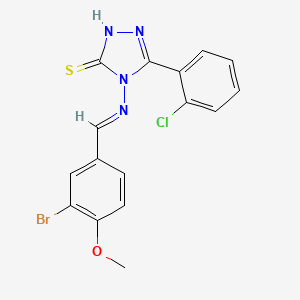

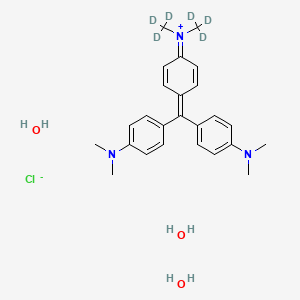
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
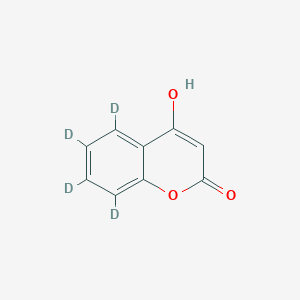
![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)

